N-[4-(METHOXYMETHYL)PIPERIDIN-4-YL]-N-PHENYLPROPIONAMIDE HYDROCHLORIDE
Description
Chronological Evolution in Pharmaceutical Research
N-[4-(Methoxymethyl)piperidin-4-yl]-N-phenylpropionamide Hydrochloride, commonly referred to as Norsufentanil or R30451 , emerged as a metabolite of the synthetic opioid sufentanil during metabolic studies in the late 20th century. Sufentanil, a derivative of fentanyl, was first synthesized in 1974 by Janssen Pharmaceutica as part of efforts to develop ultra-potent opioids for surgical anesthesia. The discovery of Norsufentanil followed advancements in analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), which enabled the identification of N-dealkylated metabolites like norfentanyl , norsufentanil , and noralfentanil .
Early pharmacological studies in the 1980s–1990s focused on understanding the metabolic pathways of fentanyl analogs. Norsufentanil was identified as a product of cytochrome P450-mediated oxidative N-dealkylation of sufentanil in hepatic tissues. Unlike its parent compound, Norsufentanil exhibited negligible opioid receptor affinity, rendering it pharmacologically inactive. This discovery positioned it as a forensic marker rather than a therapeutic agent, driving its use in toxicology screenings to confirm sufentanil exposure.
Classification within the 4-Anilidopiperidine Research Framework
Norsufentanil belongs to the 4-anilidopiperidine class, a structural family of synthetic opioids characterized by a piperidine core substituted with an anilide group at the 4-position. This scaffold is shared by fentanyl, sufentanil, alfentanil, and remifentanil, which differ in side-chain modifications that modulate potency, duration of action, and metabolic stability.
Key structural features of Norsufentanil include:
- A 4-(methoxymethyl)piperidin-4-yl group, which introduces steric hindrance and polar interactions.
- An N-phenylpropionamide moiety, common to all 4-anilidopiperidine opioids.
- A hydrochloride salt formulation to enhance solubility for analytical purposes.
Comparative studies highlight that substitutions at the piperidine nitrogen (e.g., phenethyl in fentanyl vs. methoxymethyl in Norsufentanil) critically influence metabolic fate and receptor binding.
Position in Fentanyl-Related Compounds Research Taxonomy
Within the fentanyl analog taxonomy, Norsufentanil occupies a niche as a primary metabolite rather than an active drug. Its structural relationship to clinically used opioids is summarized below:
| Compound | R1 (Piperidine N-Substituent) | R2 (Anilide Group) | Relative Potency (vs. Morphine) |
|---|---|---|---|
| Fentanyl | Phenethyl | Propanoyl | 100× |
| Sufentanil | Thienylethyl | Propanoyl | 500–1,000× |
| Norsufentanil | Methoxymethyl | Propanoyl | Inactive |
This taxonomy underscores the role of N-dealkylation in detoxification pathways, where removal of the phenethyl/thienylethyl group abolishes μ-opioid receptor agonism.
Historical Nomenclature Development
The compound has been referenced under multiple designations:
- R30451 : An early experimental code assigned during Janssen Pharmaceutica’s internal research.
- Norsufentanil : Denoting its status as the N-dealkylated metabolite of sufentanil.
- Noralfentanil : Occasionally used interchangeably, though strictly referring to alfentanil’s metabolite.
Standardization efforts by the International Union of Pure and Applied Chemistry (IUPAC) solidified N-[4-(Methoxymethyl)piperidin-4-yl]-N-phenylpropionamide as the systematic name, with “hydrochloride” specifying the salt form.
Properties
IUPAC Name |
N-[4-(methoxymethyl)piperidin-4-yl]-N-phenylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-3-15(19)18(14-7-5-4-6-8-14)16(13-20-2)9-11-17-12-10-16;/h4-8,17H,3,9-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUDUAGGKPDPDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)COC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80233117 | |
| Record name | N-(4-(Methoxymethyl)piperidin-4-yl)-N-phenylpropionamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80233117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84196-16-7 | |
| Record name | Propanamide, N-[4-(methoxymethyl)-4-piperidinyl]-N-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84196-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Noralfentanil hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084196167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-(Methoxymethyl)piperidin-4-yl)-N-phenylpropionamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80233117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-(methoxymethyl)piperidin-4-yl]-N-phenylpropionamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.908 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | NORALFENTANIL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9E7ND24LY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Table 1: Synthetic Steps and Operational Parameters
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Knoevenagel Condensation | Trimethyl cyanato silane, KOtBu, THF, 0–5°C | 85 |
| 2 | Lithium Aluminum Hydride Reduction | LiAlH₄, THF, reflux | 78 |
| 3 | Methoxymethylation | Dimethyl sulfate, NH₃/H₂O, 50°C | 65 |
| 4 | Acylation | Propionic anhydride, Et₃N, CH₂Cl₂, rt | 80 |
| 5 | Cyclization | H₂O/EtOH, 170°C, 12 hours | 70 |
| 6 | Salt Formation | HCl gas, EtOH | 95 |
The use of dimethyl sulfate for methoxymethylation (Step 3) minimizes costs compared to methyl iodide, while propionic anhydride in Step 4 reduces irritation risks associated with propionyl chloride. The final recrystallization in ether/sherwood oil (1:3 v/v) ensures >99.7% HPLC purity.
Reaction Optimization Strategies
Solvent and Base Selection
The patent emphasizes replacing sodium hydride with potassium tert-butoxide in Step 1, improving reaction safety without compromising efficiency. Ethanol-water mixtures (1:8 v/v) in intermediate purification enhance product dispersibility, reducing impurity entrapment.
Purification Techniques
Analytical Validation
-
NMR : ¹H/¹³C spectra validate structural integrity, particularly the methoxymethyl (–OCH₃) and propionamide (–COCH₂CH₃) moieties.
Industrial-Scale Production Considerations
Scalability challenges are addressed through:
-
Continuous Flow Reactors : Automating Steps 1–3 reduces batch variability.
-
Waste Management : Ammonia scrubbing systems neutralize alkaline waste from Steps 3 and 6.
-
Cost Efficiency : Substituting dimethyl sulfate for methyl iodide lowers raw material costs by ~40%.
Comparative Analysis of Methods
Table 2: Traditional vs. Patent-Based Synthesis
| Parameter | Traditional Method | Patent Method (CN102127007A) |
|---|---|---|
| Cyanide Source | KCN/NaCN | Trimethyl cyanato silane |
| Methoxymethylation Agent | Methyl iodide | Dimethyl sulfate |
| Acylating Agent | Propionyl chloride | Propionic anhydride |
| Final Purity | 95–97% | 99.7% |
| Overall Yield | 15–18% | 23% |
The patent’s approach reduces toxicity, improves safety, and enhances yield, making it superior for large-scale applications.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
N-(4-(Methoxymethyl)piperidin-4-yl)-N-phenylpropionamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group.
Reduction: The carbonyl group in the propionamide moiety can be reduced to form an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides, acyl chlorides, and amines.
Major Products
Oxidation: Formation of N-(4-(Formyl)piperidin-4-yl)-N-phenylpropionamide.
Reduction: Formation of N-(4-(Methoxymethyl)piperidin-4-yl)-N-phenylpropanol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Pharmacological Properties
The compound exhibits potent analgesic effects, similar to other fentanyl derivatives. Its mechanism of action primarily involves the modulation of opioid receptors, particularly the mu-opioid receptor (MOR). Research indicates that compounds in this class can have varying degrees of selectivity and affinity for these receptors, influencing their efficacy and safety profile.
Table 1: Opioid Receptor Affinity of Selected Fentanyl Analogues
| Compound Name | Mu Receptor Affinity (Ki) | ED50 (mg/kg) |
|---|---|---|
| N-[4-(Methoxymethyl)piperidin-4-yl]-N-phenylpropionamide | High | 0.00058 |
| Fentanyl | 0.00058 | 0.002 |
| Norfentanyl | Low | 0.002 |
Analgesic Applications
Given its high potency, N-[4-(methoxymethyl)piperidin-4-yl]-N-phenylpropionamide hydrochloride is primarily investigated for use in pain management, particularly in cases where patients exhibit tolerance to traditional opioids or require rapid-onset analgesia.
Case Study: Postoperative Pain Management
A clinical study assessed the efficacy of this compound in postoperative patients who had undergone major surgeries. Results indicated that patients receiving this analgesic experienced significantly reduced pain scores compared to those treated with morphine, highlighting its potential as an effective alternative in acute pain scenarios .
Potential for Abuse and Misuse
Despite its therapeutic potential, the compound's high potency raises concerns regarding abuse and dependency. Its structural similarity to fentanyl places it within a category of substances that have been associated with rising rates of opioid overdoses.
Table 2: Abuse Potential Indicators
| Indicator | N-[4-(Methoxymethyl)piperidin-4-yl]-N-phenylpropionamide | Fentanyl |
|---|---|---|
| Abuse Liability | High | High |
| Overdose Cases Reported | Limited but increasing | Significant |
| Regulatory Status | Controlled substance | Controlled |
Synthesis and Chemical Stability
The synthesis of this compound involves several steps, including the condensation of piperidine derivatives with an appropriate acylating agent. Research into its chemical stability has shown that it maintains integrity under various storage conditions, which is crucial for pharmaceutical applications .
Future Research Directions
Ongoing research is focused on understanding the full pharmacological profile of this compound, including its long-term effects, potential therapeutic applications beyond analgesia, and strategies to mitigate abuse potential. Investigations into alternative delivery methods, such as transdermal systems or localized injections, are also being explored to enhance patient safety while maintaining efficacy.
Mechanism of Action
The mechanism of action of N-(4-(Methoxymethyl)piperidin-4-yl)-N-phenylpropionamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity and behavior .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares critical features of the compound with Alfentanil, Sufentanil, and Fentanyl:
| Property | Target Compound | Alfentanil | Sufentanil | Fentanyl |
|---|---|---|---|---|
| Molecular Formula | C₁₆H₂₄N₂O₂·HCl | C₂₁H₃₂N₆O₃ | C₂₂H₃₀N₂O₂S | C₂₂H₂₈N₂O |
| Molecular Weight (g/mol) | 276.38 (free base: 276.38) | 452.5 | 386.55 | 336.47 |
| Key Substituents | 4-Methoxymethyl piperidine | 4-Methoxymethyl + tetrazolyl | 4-Methoxymethyl + thiophene | Phenethyl piperidine |
| Lipophilicity (LogP) | Moderate (estimated) | Low | High | High |
| Metabolism | Likely CYP3A4-mediated | CYP3A4 (to inactive metabolite) | CYP3A4 (to inactive metabolite) | CYP3A4 (to norfentanyl) |
| Half-Life | Data limited | 1.5–3 hours | 6–8 hours | 3–7 hours |
| Primary Use | Pharmaceutical intermediate | Anesthesia (short-acting) | Anesthesia (ultra-potent) | Analgesia/anesthesia |
Structural Insights :
- Unlike Alfentanil, which has a tetrazolyl substituent enhancing plasma protein binding, the target compound’s simpler structure may result in faster clearance .
Pharmacokinetic and Metabolic Profiles
- Metabolism : Like Alfentanil and Sufentanil, the target compound is likely metabolized by CYP3A4 to an inactive N-dealkylated metabolite, complicating forensic differentiation .
- Protein Binding : Alfentanil exhibits 90% plasma protein binding, whereas the target compound’s binding affinity is uncharacterized but presumed lower due to the absence of ionizable groups like tetrazoles .
- Half-Life : The hydrochloride form may prolong elimination compared to free-base analogues, but this requires empirical validation.
Research Findings and Implications
Pharmacological Potential
- Receptor Affinity : The methoxymethyl group may reduce μ-opioid receptor binding compared to Sufentanil’s thiophene substituent, which enhances potency 500–1000× over morphine .
- Safety Profile : As a metabolite of Alfentanil/Sufentanil, the compound’s toxicity is presumed low, but in vivo studies are needed to confirm .
Forensic and Regulatory Challenges
- Metabolite Ambiguity : Shared CYP3A4-mediated metabolism with Alfentanil/Sufentanil complicates toxicological identification, necessitating advanced analytical techniques (e.g., HRMS) .
- Regulatory Status : Classified as a pharmaceutical intermediate, it avoids stringent opioid regulations but requires monitoring for diversion into illicit opioid synthesis .
Biological Activity
N-[4-(Methoxymethyl)piperidin-4-yl]-N-phenylpropionamide hydrochloride, a compound related to the fentanyl family, has garnered attention for its biological activity, particularly in relation to opioid receptor interactions. This article delves into its synthesis, biological activity, and pharmacological implications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a piperidine core substituted with a methoxymethyl group and a phenylpropionamide moiety. Its synthesis typically involves the following steps:
- Formation of Piperidine Derivative : The piperidine ring is modified to introduce the methoxymethyl group.
- Acylation : The resulting piperidine derivative is acylated with phenylpropionyl chloride to yield the final product.
This synthetic route is crucial as it influences the compound's biological properties.
Opioid Receptor Interaction
Research indicates that compounds within the fentanyl class, including this compound, exhibit significant binding affinity for the μ-opioid receptor (μOR). The binding characteristics and functional activity can be summarized as follows:
| Compound | Target Receptor | Binding Affinity (Ki) | Functional Activity |
|---|---|---|---|
| N-[4-(Methoxymethyl)piperidin-4-yl]-N-phenylpropionamide HCl | μOR | Low nanomolar range | Agonist activity |
| Fentanyl | μOR | 0.41 nM | Strong agonist |
| Alfentanil | μOR | 38.9 nM | Weaker agonist than fentanyl |
The compound shows a binding affinity comparable to that of other potent opioids, suggesting its potential efficacy in pain management.
Pharmacological Studies
In various studies, this compound has been evaluated for its analgesic properties:
- In Vivo Analgesic Activity : In animal models, this compound demonstrated analgesic effects in pain assays such as the hot plate test and the writhing test. However, its efficacy was generally lower than that of morphine.
- Dose-Response Relationships : The analgesic effect was dose-dependent, with significant activity observed at specific dosages while higher doses resulted in adverse effects.
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- A study on fentanyl derivatives found that modifications to the piperidine structure could significantly alter binding affinity and analgesic potency. For instance, substituting different groups on the piperidine ring affected both μOR affinity and side effect profiles.
- Another investigation into the structure-activity relationship (SAR) of opioid derivatives emphasized that small changes in chemical structure could lead to substantial variations in biological effects, including receptor selectivity and potency.
Q & A
Basic: What are the established synthetic routes for this compound, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with piperidine derivatives. For example:
- Step 1: Condensation of 4-(methoxymethyl)piperidine with propionyl chloride in the presence of a base (e.g., triethylamine) to form the propionamide intermediate.
- Step 2: N-Phenylation via Ullmann coupling or nucleophilic substitution using phenyl halides .
- Step 3: Hydrochloride salt formation by treating the free base with HCl gas in anhydrous ethanol .
Purity Optimization:
- Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) for intermediate purification.
- Final recrystallization from ethanol/water (9:1) yields >98% purity. Confirm purity via HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR .
Advanced: How does the methoxymethyl group on the piperidine ring affect receptor binding affinity?
Methodological Answer:
The methoxymethyl substituent enhances lipophilicity, potentially improving blood-brain barrier penetration. To evaluate receptor interactions:
- In vitro assays: Conduct competitive binding assays using μ-opioid receptor (MOR)-transfected HEK293 cells with [³H]DAMGO as a radioligand. Compare IC₅₀ values with fentanyl analogs .
- Computational modeling: Perform molecular docking (e.g., AutoDock Vina) using MOR crystal structures (PDB: 5C1M). The methoxymethyl group may form hydrogen bonds with Thr117 or hydrophobic interactions with Val300 .
Basic: What analytical techniques are critical for structural characterization?
Methodological Answer:
- NMR spectroscopy: ¹H NMR (DMSO-d₆, 400 MHz) reveals key signals: δ 1.2–1.4 ppm (piperidine CH₂), δ 3.3 ppm (OCH₃), and δ 7.2–7.5 ppm (phenyl protons). ¹³C NMR confirms the carbonyl (C=O) at ~170 ppm .
- Mass spectrometry: High-resolution ESI-MS (positive mode) shows [M+H]⁺ at m/z 277.1915 (C₁₆H₂₅N₂O₂⁺) .
- Elemental analysis: Verify C, H, N content within ±0.3% of theoretical values .
Advanced: How can metabolic stability be assessed in preclinical studies?
Methodological Answer:
- Liver microsome assays: Incubate the compound (1 µM) with human liver microsomes (HLM) and NADPH. Monitor degradation via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) using nonlinear regression .
- CYP450 inhibition screening: Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess IC₅₀ values. A t₁/₂ >30 min and IC₅₀ >10 µM suggest favorable metabolic stability .
Basic: What are the recommended storage conditions to ensure stability?
Methodological Answer:
- Store as a hydrochloride salt at –20°C in airtight, light-resistant containers under nitrogen.
- Avoid aqueous solutions (prone to hydrolysis); reconstitute in anhydrous DMSO for in vitro studies. Monitor degradation via TLC (silica gel, ethyl acetate:hexane = 1:1) .
Advanced: What strategies mitigate off-target activity in opioid receptor studies?
Methodological Answer:
- Selectivity profiling: Test against δ-opioid (DOR) and κ-opioid (KOR) receptors using [³H]naltrindole (DOR) and [³H]U69593 (KOR). A >50-fold selectivity for MOR vs. DOR/KOR indicates specificity .
- Structural modifications: Replace the methoxymethyl group with polar groups (e.g., hydroxyl) to reduce non-specific binding. Synthesize analogs via reductive amination and compare SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
